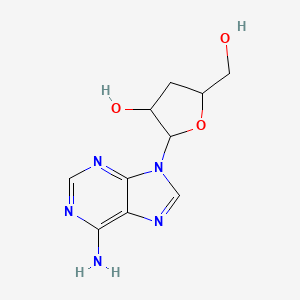

Cordycepin

説明

Structure

3D Structure

特性

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Cordycepin in RNA Polyadenylation Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine analog with significant therapeutic potential, primarily attributed to its potent inhibition of RNA polyadenylation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this inhibition. We dissect the structural basis of cordycepin's action, its metabolic activation, and its function as a chain terminator for poly(A) polymerase (PAP). Furthermore, this guide details validated experimental protocols for studying polyadenylation inhibition, presents key quantitative data, and discusses the downstream cellular consequences, grounding the discussion in the context of therapeutic development.

The Central Role of Eukaryotic mRNA Polyadenylation

The addition of a polyadenosine (poly(A)) tail to the 3' end of messenger RNA (mRNA) precursors is a critical, co-transcriptional modification in eukaryotes.[1][2] This process, catalyzed by a complex machinery, is fundamental to mRNA stability, nuclear export, and translational efficiency.

The Poly(A) Tail: A Master Regulator of mRNA Fate

The poly(A) tail serves as a binding platform for poly(A)-binding proteins (PABPs), which in turn mediate interactions with the translation initiation machinery at the 5' cap, effectively circularizing the mRNA and promoting efficient protein synthesis. The length of the tail is dynamically regulated and acts as a molecular clock; gradual shortening of the tail in the cytoplasm is a primary pathway for initiating mRNA degradation.[3] Consequently, interference with polyadenylation has profound effects on global gene expression.[4]

The Core Polyadenylation Machinery

The 3'-end processing of pre-mRNA is executed by a multi-protein complex. Key components include the Cleavage and Polyadenylation Specificity Factor (CPSF), which recognizes the AAUAAA polyadenylation signal upstream of the cleavage site, and the Cleavage Stimulation Factor (CstF). Following endonucleolytic cleavage of the pre-mRNA, Poly(A) Polymerase (PAP) is recruited to synthesize the poly(A) tail, using ATP as the substrate.[2][5] This process is initially sequence-dependent and then transitions to a rapid, processive elongation phase.

Caption: The Eukaryotic mRNA Polyadenylation Machinery.

Cordycepin (3'-Deoxyadenosine): A Natural Adenosine Analog

Cordycepin is a nucleoside analog originally isolated from the fungus Cordyceps militaris.[6] Its structure is nearly identical to that of adenosine, with one critical exception: the absence of a hydroxyl (-OH) group at the 3' position of its ribose moiety.[7][8][9] This seemingly minor modification is the entire basis for its potent biological activity.

Intracellular Metabolism: The Prerequisite of Phosphorylation

Like many nucleoside analogs, cordycepin is a prodrug. Upon entering the cell, it is phosphorylated by cellular kinases to its active form, cordycepin triphosphate (3'-dATP).[10] This metabolic conversion allows 3'-dATP to mimic adenosine triphosphate (ATP) and serve as a substrate for enzymes that utilize ATP, most notably PAP and, to a lesser extent, RNA polymerases.[6][10]

The Core Mechanism of Polyadenylation Inhibition

The primary mechanism by which cordycepin disrupts cellular function is through the potent inhibition of poly(A) tail synthesis.[4][6] This occurs via a well-established mechanism of RNA chain termination.

Incorporation and Obligate Chain Termination

During the polyadenylation reaction, PAP sequentially adds adenosine monophosphate residues from ATP to the 3' end of the cleaved pre-mRNA.[11] Because of its structural similarity to ATP, cordycepin triphosphate (3'-dATP) is recognized by PAP and incorporated into the nascent poly(A) tail.[6][12]

However, once incorporated, the elongation of the poly(A) chain is immediately halted. The formation of a phosphodiester bond to link the next nucleotide requires a 3'-hydroxyl group on the terminal sugar of the growing chain. Since cordycepin lacks this 3'-OH group, it presents a non-reactive terminus, making further nucleotide addition impossible.[7][12][13] This act of incorporation permanently terminates the elongation of the poly(A) tail.

Caption: Cordycepin lacks the 3'-OH group required for chain elongation.

Kinetic Insights

Kinetic studies have demonstrated that 3'-dATP is an efficient substrate for PAP. The structural similarity allows it to bind effectively to the enzyme's active site. However, its action as a chain terminator means it functions as a potent inhibitor of the overall polyadenylation process. This leads to a population of mRNAs with prematurely truncated or completely absent poly(A) tails.[14]

| Parameter | Compound | Target Enzyme | Value | Significance |

| EC50 | Cordycepin | SARS-CoV-2 Replication | ~2 µM | Demonstrates potent antiviral activity, likely linked to inhibition of viral RNA polyadenylation.[15] |

| IC50 | Cordycepin | Cell Proliferation (Median) | 135 µM | Shows broad anti-proliferative effects across various cell lines.[16] |

Table 1: Comparative Inhibitory Concentrations of Cordycepin. Note: Specific Ki values for PAP are highly dependent on assay conditions and are not consistently reported across the literature.

Experimental Validation of the Mechanism

The chain-termination mechanism of cordycepin has been validated through a variety of biochemical and cellular assays. These experiments are crucial for both fundamental research and the preclinical evaluation of cordycepin-based therapeutics.

In Vitro Polyadenylation Assays

The most direct method to demonstrate cordycepin's effect is through a cell-free in vitro polyadenylation assay. This approach allows for the precise control of all reaction components.

Causality Behind Experimental Design: This assay isolates the specific enzymatic reaction (polyadenylation) from all other cellular processes. By using a defined RNA substrate, purified PAP, and radiolabeled ATP, one can directly visualize the synthesis of the poly(A) tail. The inclusion of cordycepin triphosphate (3'-dATP) serves as the experimental variable to directly test its inhibitory action. The use of gel electrophoresis separates RNA products by size, providing a clear visual readout of poly(A) tail length.

Protocol 1: Step-by-Step In Vitro Polyadenylation Assay

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

Nuclease-free water to final volume.

-

Polyadenylation buffer (containing Tris-HCl, MgCl₂, KCl).

-

A short, defined RNA oligonucleotide primer (e.g., 20-50 nt).

-

ATP, spiked with a small amount of [α-³²P]ATP for visualization.

-

Test Condition: Cordycepin triphosphate (3'-dATP) at desired concentrations.

-

Control Condition: Vehicle (buffer) without 3'-dATP.

-

-

Enzyme Addition: Add purified recombinant Poly(A) Polymerase (PAP) to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 2X RNA loading dye containing formamide and EDTA.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

-

Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M urea). Run the gel until the dye front reaches the bottom.

-

Visualization: Expose the gel to a phosphor screen or X-ray film. The control lane will show a ladder of products corresponding to the elongating poly(A) tail. The cordycepin-treated lane will show a dramatic reduction in the length of these products, confirming inhibition.

Sources

- 1. Polyadenylation - Wikipedia [en.wikipedia.org]

- 2. Birth of a poly(A) tail: mechanisms and control of mRNA polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(A) tail dynamics: Measuring polyadenylation, deadenylation and poly(A) tail length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cordycepin (3'-deoxyadenosine), an inhibitor of mRNA polyadenylation, suppresses proliferation and activates apoptosis in human epithelial endometriotic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Poly(A) Polymerase [pdb101.rcsb.org]

- 6. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proteopedia.org [proteopedia.org]

- 12. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cordycepin interferes with 3' end formation in yeast independently of its potential to terminate RNA chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Interaction of Cordycepin with Adenosine Receptors A1 and A2A

Abstract

Cordycepin (3'-deoxyadenosine), a naturally derived adenosine analogue from Cordyceps species, presents a complex pharmacological profile due to its interaction with multiple cellular targets, most notably the adenosine receptors. This technical guide provides a detailed examination of the molecular and functional interactions between cordycepin and two key adenosine receptor subtypes: the inhibitory A1 receptor (A1R) and the stimulatory A2A receptor (A2AR). We will deconstruct the opposing signaling cascades initiated by these G-protein coupled receptors (GPCRs), explore the downstream physiological consequences, and provide field-proven, step-by-step protocols for investigating these interactions in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of cordycepin's pharmacology.

Foundational Concepts: Cordycepin and the A1/A2A Receptor Dichotomy

Cordycepin: An Adenosine Analogue of Therapeutic Interest

Cordycepin is a nucleoside analogue structurally similar to adenosine, with the critical distinction being the absence of a hydroxyl group at the 3' position of its ribose moiety. This modification makes it resistant to degradation by adenosine deaminase and allows it to function as a chain terminator in RNA synthesis, underpinning some of its cytotoxic effects.[1] However, a significant portion of its therapeutic activities, ranging from neuroprotection to anti-inflammatory effects, is mediated through its interaction with cell-surface adenosine receptors.[2][3]

Adenosine Receptors A1 and A2A: A System of Opposing Signals

The A1 and A2A receptors are Class A GPCRs that are central to regulating cellular metabolism and function in response to extracellular adenosine. Their physiological effects are largely opposing due to their coupling to different heterotrimeric G proteins.

-

Adenosine A1 Receptor (A1R): The A1R typically couples to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP dampens the activity of Protein Kinase A (PKA) and modulates various downstream effectors, generally resulting in a reduction of neuronal excitability and cellular activity.[4]

-

Adenosine A2A Receptor (A2AR): In contrast, the A2AR couples to stimulatory G-proteins (Gαs). Activation of A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[3] This pathway is crucial for mediating inflammatory responses and increasing cellular excitability in certain contexts.[4]

The Molecular Interaction: Binding and Signaling Cascades

Cordycepin is known to be an agonist at adenosine receptors, capable of binding to and activating all four subtypes (A1, A2A, A2B, and A3).[5][6] While adenosine itself displays a higher affinity for A1 and A2A receptors, cordycepin is reported to have a good affinity for all four subtypes.[2][5]

Binding Characteristics: A Predictive Overview

A comprehensive, direct comparative analysis of cordycepin's binding affinities (Kᵢ) and functional potencies (EC₅₀) at human A1R and A2AR is not extensively documented in publicly available literature. However, computational molecular docking studies can provide valuable predictive insights into these interactions. Such analyses predict that cordycepin can form stable hydrogen bonds with key amino acid residues within the binding pockets of both A1 and A2A receptors.

The table below summarizes binding energy data from molecular docking simulations, which suggests a comparable and significant binding capacity of cordycepin for both receptor subtypes. It is critical to interpret this data as predictive; definitive values must be determined empirically using methods like those described in Section 4.

| Ligand | Receptor Subtype | Predicted Binding Energy (kcal/mol) | Implication |

| Cordycepin | Adenosine A1 Receptor | -2.31 | Spontaneous binding is predicted |

| Cordycepin | Adenosine A2A Receptor | -2.25 | Spontaneous binding is predicted |

Data derived from molecular docking studies as cited in the literature.

Downstream Signaling Pathways

The dual interaction of cordycepin with Gs- and Gi-coupled receptors creates a complex signaling landscape where the net cellular effect is dependent on receptor expression levels, downstream effector availability, and the specific cellular context.

Activation of the A1R by cordycepin initiates an inhibitory cascade. This pathway is fundamental to many of cordycepin's neuroprotective effects, as its activation has been shown to suppress glutamatergic and GABAergic synaptic transmission.[7] The protective effects of cordycepin in models of cerebral ischemia are often eliminated by A1R-specific antagonists, providing strong evidence for this mechanism of action.[8][9]

Conversely, cordycepin's engagement with the A2AR stimulates a Gs-coupled pathway, increasing cAMP production.[3] This mechanism is implicated in the anti-inflammatory properties of cordycepin, as A2AR signaling is known to down-regulate the production of pro-inflammatory cytokines.[3]

Experimental Methodologies: A Self-Validating System

To empirically determine the affinity and functional potency of cordycepin at A1 and A2A receptors, a combination of radioligand binding and functional cAMP assays is required. The protocols described below are designed to be self-validating, where binding affinity data provides a rationale for the concentration ranges used in functional studies.

Workflow for Characterizing Cordycepin-Receptor Interaction

The logical flow of experimentation involves first confirming and quantifying the binding interaction (affinity) and then measuring the functional consequence of that binding (potency and efficacy).

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of cordycepin by measuring its ability to compete with a known radiolabeled ligand for binding to A1R or A2AR.

-

Principle of Causality: This is a competition experiment. A constant, known concentration of a high-affinity radioligand is used to occupy the receptors. Increasing concentrations of the unlabeled "competitor" (cordycepin) are added. The more effectively cordycepin binds to the receptor, the lower the concentration needed to displace 50% of the radioligand (the IC₅₀ value). The IC₅₀ is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Materials:

-

Cell membranes from a cell line stably expressing human A1R or A2AR (e.g., HEK293 or CHO cells).

-

Radioligand:

-

For A1R: [³H]DPCPX (a selective antagonist).

-

For A2AR: [³H]ZM241385 or [³H]CGS 21680 (antagonist or agonist).

-

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., NECA or theophylline).

-

Cordycepin stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 20-40 µ g/well ) in ice-cold Assay Buffer. Keep on ice.

-

Plate Setup: To each well of a 96-well plate, add components in the following order:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control (e.g., 100 µM NECA).

-

50 µL of cordycepin at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer for control wells.

-

50 µL of radioligand at a constant concentration (typically near its Kₑ value).

-

100 µL of the diluted membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium. Rationale: This allows time for the competitive binding between the radioligand and cordycepin to stabilize.

-

Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand. Rationale: Cold buffer and speed are critical to prevent dissociation of the ligand-receptor complex during the wash steps.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to get specific binding.

-

Plot the specific binding counts against the log concentration of cordycepin.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: cAMP Functional Assay

This protocol measures the functional consequence of cordycepin binding to A1R and A2AR by quantifying changes in intracellular cAMP levels.

-

Principle of Causality:

-

For A2AR (Gs-coupled): Cordycepin, as an agonist, will stimulate adenylyl cyclase, leading to a dose-dependent increase in cAMP. The concentration that produces 50% of the maximal effect is the EC₅₀.

-

For A1R (Gi-coupled): The inhibitory effect is measured indirectly. The cell's adenylyl cyclase is first stimulated with a known agent like forskolin to produce a high, measurable level of cAMP. An A1R agonist like cordycepin will then cause a dose-dependent decrease from this stimulated level. The concentration that inhibits 50% of the forskolin-stimulated response is the EC₅₀.

-

Materials:

-

Whole cells expressing human A1R or A2AR.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cordycepin stock solution.

-

Forskolin (for A1R assay).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

Step-by-Step Methodology:

-

Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash, and resuspend in stimulation buffer to the desired cell density (e.g., 2,000-10,000 cells/well).

-

Assay for A2AR (Gs Stimulation):

-

Dispense 10 µL of cells into the wells of a 384-well plate.

-

Add 10 µL of cordycepin at various concentrations.

-

Incubate at room temperature for 30 minutes.

-

Proceed with the cAMP kit's lysis and detection steps according to the manufacturer's instructions.

-

-

Assay for A1R (Gi Inhibition):

-

Dispense 5 µL of cells into the wells.

-

Add 5 µL of cordycepin at various concentrations.

-

Add 10 µL of forskolin at a pre-determined concentration (e.g., its EC₈₀) to all wells (except negative control). Rationale: This provides a robust cAMP signal that can be effectively inhibited by Gi activation.

-

Incubate at room temperature for 30 minutes.

-

Proceed with the cAMP kit's lysis and detection steps.

-

-

Data Analysis:

-

Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of cordycepin.

-

For A2AR, fit the data to a sigmoidal agonist dose-response curve to determine the EC₅₀ and Eₘₐₓ (efficacy).

-

For A1R, fit the data to a sigmoidal antagonist/inhibition dose-response curve to determine the EC₅₀ and the percentage of inhibition.

-

Summary and Future Directions

Cordycepin is a pharmacologically promiscuous molecule that functions as an agonist at both A1 and A2A adenosine receptors. Its ability to simultaneously engage an inhibitory (Gαi-coupled) and a stimulatory (Gαs-coupled) pathway makes its net physiological effect highly context-dependent. The neuroprotective actions of cordycepin appear to be strongly linked to A1R activation, while its immunomodulatory effects are likely influenced by A2AR engagement.

A significant gap in the current understanding is the lack of robust, head-to-head comparative studies quantifying the binding affinity (Kᵢ) and functional potency (EC₅₀) of cordycepin at these two receptors under identical experimental conditions. Such data is crucial for building predictive models of cordycepin's activity in different tissues and disease states. Future research should prioritize these definitive pharmacological characterizations to fully unlock the therapeutic potential of this remarkable natural product.

References

-

Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms for Protection of the Brain and the Amelioration of Covid-19 Pneumonia. (2021). Fortune Journals. [Link]

-

Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris. (2021). Journal of Biotechnology and Biomedicine. [Link]

-

Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacologic. (2021). Journal of Biotechnology and Biomedicine. [Link]

-

Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms for Protection of the Brain and the Amelioration of Covid-19 Pneumonia. (2021). ResearchGate. [Link]

-

Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. (2022). ACS Omega. [Link]

-

Cordycepin improves hyperactivation and acrosome reaction through adenosine receptors during human sperm capacitation in vitro. (2024). Reproductive Biology and Endocrinology. [Link]

-

Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. (2022). National Center for Biotechnology Information. [Link]

-

Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. (2015). PLOS ONE. [Link]

-

Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. (2022). MDPI. [Link]

-

Exploring the binding modes of cordycepin to human adenosine deaminase 1 (ADA1) compared to adenosine and 2'-deoxyadenosine. (2020). Journal of Molecular Modeling. [Link]

-

Effects of cordycepin on spontaneous alternation behavior and adenosine receptors expression in hippocampus. (2018). ResearchGate. [Link]

-

Cordycepin suppresses glutamatergic and GABAergic synaptic transmission through activation of A1 adenosine receptor in rat hippocampal CA1 pyramidal neurons. (2022). Biomedicine & Pharmacotherapy. [Link]

-

Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. (2023). Frontiers in Pharmacology. [Link]

-

Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. (2015). British Journal of Pharmacology. [Link]

-

Cordyceps militaris Extract and the Main Component, Cordycepin, Modulate the Functions of Prostate Cancer Cells Partially Through the Adenosine A1 Receptor. (2021). ResearchGate. [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2011). British Journal of Pharmacology. [Link]

Sources

- 1. Exploring the binding modes of cordycepin to human adenosine deaminase 1 (ADA1) compared to adenosine and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fortuneonline.org [fortuneonline.org]

- 3. Cordycepin improves hyperactivation and acrosome reaction through adenosine receptors during human sperm capacitation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fortunejournals.com [fortunejournals.com]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetics and Tissue Distribution of Cordycepin in Murine Models

Part 1: Executive Technical Summary

Cordycepin (3'-deoxyadenosine) presents a classic pharmacokinetic paradox in murine models: it exhibits an exceptionally wide volume of distribution (

For researchers, this defines the central challenge of cordycepin therapeutics: bioavailability is not limited by absorption barriers, but by metabolic instability.

Upon administration, cordycepin is rapidly converted by Adenosine Deaminase (ADA) into the inactive metabolite 3'-deoxyinosine .[1][2][3] While the parent compound effectively permeates the Blood-Brain Barrier (BBB) and accumulates in high-demand tissues (liver, spleen, hypothalamus), its therapeutic window is transient without ADA inhibition. This guide provides the validated frameworks to measure, stabilize, and optimize cordycepin delivery in mice and rats.

Part 2: Bioanalytical Methodology (LC-MS/MS)

The "Stop-Solution" Imperative

Standard plasma collection protocols will fail for cordycepin. ADA activity persists in collected blood, converting cordycepin to 3'-deoxyinosine ex vivo, leading to artificially low PK values.

Validated Sample Preparation Protocol:

-

Internal Standard (IS): Use 2-chloroadenosine (structural analog with high stability).

-

Enzyme Quenching: Blood must be drawn directly into tubes containing an ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine [EHNA]) or immediately denatured.

-

Extraction: Protein precipitation with ice-cold methanol is superior to liquid-liquid extraction for nucleoside recovery.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).

-

Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Ionization: ESI Positive Mode (

). -

Transitions:

-

Cordycepin:

252.1 -

3'-deoxyinosine:

253.1

-

Part 3: Pharmacokinetic Profile[1][4]

The following data summarizes the baseline PK behavior in Sprague-Dawley rats and BALB/c mice without ADA inhibition.

Table 1: Comparative PK Parameters (IV vs. Oral)

| Parameter | Unit | IV Administration (10 mg/kg) | Oral Administration (80 mg/kg) | Significance |

| min | N/A (Not Detected) | Rapid elimination phase dominates. | ||

| High (Transient) | Extensive first-pass metabolism. | |||

| Low | Negligible | Bioavailability ( | ||

| L/kg | N/A | Critical Insight: High tissue penetration. | ||

| Clearance (CL) | L/kg/min | High | High | Driven by systemic ADA activity. |

Note: While oral bioavailability of parent cordycepin is near zero, the metabolite 3'-deoxyinosine achieves ~37% bioavailability, confirming absorption occurs but is masked by metabolism.

Part 4: The Metabolic Bottleneck (ADA Pathway)

Understanding the ADA pathway is non-negotiable for interpreting PK data. Cordycepin mimics adenosine.[1][4][5][6][7] ADA deaminates the adenine ring (removing the amine group at C6), rendering the molecule pharmacologically inert for most signaling pathways.

Diagram 1: Adenosine Deaminase (ADA) Metabolic Pathway[7]

Caption: Cordycepin is rapidly converted to inactive 3'-deoxyinosine by ADA. Co-administration of inhibitors (Yellow) blocks this conversion, restoring active drug levels.

Part 5: Tissue Distribution Dynamics

Despite its short half-life, cordycepin's high lipophilicity and nucleoside transporter affinity allow it to penetrate deep tissue compartments rapidly.

Distribution Hierarchy (Murine Models)

-

Liver & Kidney: Highest accumulation. Primary sites of metabolism and excretion.

-

Spleen: Moderate accumulation. Relevant for immunomodulatory effects (T-cell regulation).

-

Brain (CNS): High Penetration. Cordycepin crosses the BBB effectively.

-

Target: Hypothalamus (Sleep regulation via Adenosine Receptors

).[5] -

Implication: Neuroprotective and anti-fatigue effects are centrally mediated, not peripheral.

-

-

Lung: Moderate. Relevant for anti-inflammatory efficacy in asthma/COPD models.

Part 6: Validated Experimental Protocol

This protocol is designed to validate PK parameters and the effect of ADA inhibition simultaneously.

Workflow: PK & Tissue Distribution Study

Objective: Determine

Animals: Male BALB/c mice or SD Rats (n=6 per group). Groups:

-

Group A: Cordycepin (10 mg/kg IV).[1]

-

Group B: Cordycepin (10 mg/kg IV) + Pentostatin (ADA Inhibitor) pre-treatment.

Step-by-Step Procedure:

-

Pre-Treatment (Group B only): Administer Pentostatin (2.5 mg/kg IP) 30 mins prior to dosing.

-

Dosing: Administer Cordycepin via tail vein injection.

-

Sampling Timepoints: 2, 5, 10, 15, 30, 60, 120 min. (Early points are critical due to 1.6 min half-life).

-

Blood Collection:

-

Collect 50

L blood via retro-orbital or tail nick. -

IMMEDIATELY mix with 150

L ice-cold Methanol (containing IS). Do not use standard heparin tubes without immediate quenching.

-

-

Tissue Harvesting (Terminal point): Perfusion with saline to remove blood, then harvest Liver, Kidney, Brain.

-

Analysis: Centrifuge samples (10,000g, 10 min). Inject supernatant into LC-MS/MS.

Diagram 2: Experimental Workflow

Caption: The critical step in Cordycepin PK is the immediate methanol quench to stop ex vivo deamination by ADA.

Part 7: References

-

Wei, C., et al. (2021). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Biomedicine & Pharmacotherapy.[8]

-

Tsai, C. Y., et al. (2010). Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in Rat.[1][4] Journal of Agricultural and Food Chemistry.

-

Qi, W., et al. (2023). Pharmacokinetics and tissue distribution of cordycepin in rats.[3] Journal of Pharmaceutical Analysis.

-

Hawley, S. A., et al. (2020). Cordycepin and adenosine analogs: Metabolic stability and efficacy. Cell Chemical Biology.

-

Jeong, J. W., et al. (2013). Cordycepin inhibits differentiation of T cells into regulatory T cells in spleen.[3] Immunology Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cordycepin Increases Nonrapid Eye Movement Sleep via Adenosine Receptors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cordycepin (3'-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cordycepin and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

Therapeutic Potential of Cordycepin in Preventing Adipogenesis

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Metabolic Biologists

Executive Summary: The Adenosine Analogue Paradigm

Cordycepin (3'-deoxyadenosine) represents a distinct class of metabolic modulators derived from Cordyceps militaris.[1] Unlike non-specific weight-loss agents, cordycepin functions as a nucleoside prodrug that hijacks cellular energy sensing machinery. By structurally mimicking adenosine, it permeates cells via nucleoside transporters (ENT1), undergoes intracellular phosphorylation to cordycepin monophosphate (CoMP), and acts as a potent, AMP-mimetic activator of AMP-activated protein kinase (AMPK) .

This guide dissects the molecular mechanics of cordycepin-induced adipogenic blockade, providing a validated roadmap for experimental replication and therapeutic translation.

Molecular Mechanism: The AMPK-mTORC1-PPAR Axis

The anti-adipogenic potency of cordycepin relies on a specific signal transduction cascade. It does not merely "burn fat"; it arrests the differentiation program of preadipocytes (adipogenesis) and promotes lipolysis in mature adipocytes.

2.1 The Mechanism of Action[2][3][4]

-

Cellular Entry & Bioactivation: Cordycepin enters via Equilibrative Nucleoside Transporter 1 (ENT1). Intracellular adenosine kinase converts it to Cordycepin Monophosphate (CoMP) .

-

AMPK Activation: CoMP binds to the

subunit of AMPK with high affinity, mimicking AMP. This triggers a conformational change that promotes phosphorylation of AMPK at Thr172 by LKB1. -

mTORC1 Suppression: Activated AMPK phosphorylates TSC2, enhancing its GAP activity towards Rheb, thereby inhibiting mTORC1 . This blockade prevents the translation of early adipogenic transcription factors.[4]

-

Transcriptional Arrest: The suppression of mTORC1 and direct phosphorylation events lead to the downregulation of C/EBP

and C/EBP

2.2 Signaling Pathway Diagram

The following diagram illustrates the cascade from cellular entry to transcriptional suppression.

Figure 1: Cordycepin-mediated AMPK activation cascade leading to the transcriptional arrest of adipogenesis.

Preclinical Evidence & Data Summary

The therapeutic efficacy of cordycepin has been rigorously tested in both in vitro (3T3-L1) and in vivo (HFD-induced obese mice) models.

3.1 Quantitative Efficacy Data

The table below synthesizes key findings from high-impact studies, highlighting IC50 values and physiological outcomes.

| Model System | Dosage / Concentration | Key Outcome | Molecular Marker Changes |

| 3T3-L1 Adipocytes | 10 – 50 | >60% inhibition of lipid accumulation (Oil Red O). | |

| HepG2 Cells | 0.1 – 10 | Reduction in intracellular triglycerides. | |

| HFD Mice (C57BL/6) | 10 – 50 mg/kg (Oral/IP) | Significant reduction in body weight gain and epididymal fat mass. | Improved glucose tolerance; Reduced liver steatosis. |

| Gut Microbiota | 50 mg/kg | Reversal of HFD-induced dysbiosis. |

Critical Insight: Cordycepin's effect is reversible in early differentiation.[1] If cordycepin is removed after the clonal expansion phase (Day 0-2), cells may recover adipogenic potential, indicating it acts as a "molecular brake" rather than a permanent toxin.

Experimental Protocol: Validating Anti-Adipogenic Activity

To ensure reproducibility, use this optimized Standard Operating Procedure (SOP) for 3T3-L1 differentiation. This protocol integrates cordycepin treatment at the critical "commitment" window.

4.1 3T3-L1 Differentiation & Treatment Workflow

Reagents:

-

Basal Medium: DMEM + 10% BCS (Bovine Calf Serum).

-

Differentiation Medium (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1

M Dexamethasone + 10 -

Maintenance Medium: DMEM + 10% FBS + 10

g/mL Insulin. -

Cordycepin Stock: Dissolve in DMSO (Keep final DMSO < 0.1%).

Step-by-Step Protocol:

-

Seeding (Day -2): Seed 3T3-L1 preadipocytes to reach 100% confluence.

-

Growth Arrest (Day 0): Allow cells to remain post-confluent for 48 hours (Growth Arrest).

-

Induction (Day 0 - Day 2):

-

Replace media with MDI Medium .

-

TREATMENT GROUP: Add Cordycepin (10–50

M) simultaneously with MDI. -

Rationale: Cordycepin must be present during clonal expansion to block C/EBP

induction.

-

-

Maintenance Phase 1 (Day 2 - Day 4):

-

Replace media with Maintenance Medium (Insulin only).

-

TREATMENT GROUP: Re-add Cordycepin to maintain suppression.

-

-

Maintenance Phase 2 (Day 4 - Day 8):

-

Replace media with DMEM + 10% FBS (no insulin).

-

Refresh media every 2 days.

-

-

Analysis (Day 8):

-

Oil Red O Staining: Quantify lipid droplets.[3]

-

Western Blot: Target p-AMPK (Thr172), PPAR

, C/EBP

-

4.2 Experimental Workflow Diagram

Figure 2: Temporal workflow for 3T3-L1 differentiation assay with cordycepin intervention.

Translational Challenges: The Bioavailability Hurdle

While the mechanism is robust, clinical translation faces a significant pharmacokinetic barrier: Adenosine Deaminase (ADA) .

-

The Problem: ADA rapidly deaminates cordycepin into 3'-deoxyinosine , which is pharmacologically inactive.[5] The plasma half-life (

) of cordycepin in rodents is often < 30 minutes. -

Strategic Solutions for Drug Development:

-

ADA Inhibitors: Co-administration with pentostatin or EHNA drastically increases cordycepin stability and efficacy.

-

Nanocarriers: Encapsulation in PLGA nanoparticles or liposomes protects cordycepin from plasma ADA and enhances cellular uptake.

-

Chemical Modification: N6-substitution (e.g., N6-benzyl-cordycepin) can sterically hinder ADA binding while retaining AMPK affinity.

-

References

-

Blockade of adipocyte differentiation by cordycepin. British Journal of Pharmacology. [Link]

-

Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the

subunit. Journal of Cellular and Molecular Medicine. [Link] -

Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology. [Link]

-

Cordycepin reduces high-fat diet-induced obesity and improves insulin sensitivity. Nutrition & Diabetes. [Link]

-

Pharmacokinetics of adenosine and cordycepin in rat. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Cordycepin: A review of strategies to improve bioavailability and efficacy. Phytotherapy Research. [Link]

Sources

- 1. Blockade of adipocyte differentiation by cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-obesity effect in high-fat-diet-induced obese C57BL/6 mice: Study of a novel extract from mulberry (Morus alba) leaves fermented with Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]

Structural & Thermodynamic Analysis: Cordycepin vs. Adenosine Binding Affinity

Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary: The 3'-Hydroxyl Paradox

In the landscape of nucleoside therapeutics, Cordycepin (3'-deoxyadenosine) represents a masterclass in structural economy. By lacking a single oxygen atom—the hydroxyl group at the 3' position of the ribose ring—it fundamentally alters the thermodynamic and kinetic binding profiles compared to its parent molecule, Adenosine .

While Adenosine acts as a homeostatic regulator with high selectivity for

Structural Comparative Analysis

The divergence in pharmacological activity stems from the ribose moiety. The absence of the 3'-OH group in Cordycepin induces significant changes in the sugar pucker conformation, affecting how the molecule fits into the binding pockets of enzymes and receptors.

| Feature | Adenosine | Cordycepin (3'-deoxyadenosine) | Structural Implication |

| Ribose 3' Position | Hydroxyl (-OH) | Hydrogen (-H) | Loss of H-bond donor/acceptor capability. |

| Sugar Pucker | Dynamic equilibrium (C2'-endo / C3'-endo) | Biased towards C2'-endo (South) | Alters the orientation of the adenine base relative to the sugar. |

| Hydrophilicity | High | Reduced (More Lipophilic) | Enhanced passive diffusion across blood-brain and cellular membranes. |

| Metabolic Stability | Rapidly deaminated by ADA | Deaminated (slower kinetics) | Longer half-life; acts as a competitive inhibitor/substrate. |

Thermodynamic & Kinetic Binding Profiles[1][2]

Adenosine Deaminase (ADA): The Metabolic Gatekeeper

ADA is the primary regulator of adenosine levels. The active site of ADA relies on a zinc-coordinated water molecule for catalysis.[1]

-

Adenosine Binding: The 3'-OH group forms critical hydrogen bonds and van der Waals contacts (specifically with Val333 and Asp19 in homolog structures). This stabilizes the transition state for rapid deamination to inosine.

-

Cordycepin Binding: The absence of the 3'-OH destabilizes the transition state, reducing

(turnover number). However, Cordycepin retains high affinity (

Adenosine Receptors (ARs): The Selectivity Shift

Adenosine receptors are G-protein coupled receptors (GPCRs). The binding pocket accommodates the adenine core, but the ribose recognition differs across subtypes.

Table 1: Comparative Binding Affinity Profiles

| Receptor Subtype | Adenosine Affinity ( | Cordycepin Affinity Profile | Physiological Outcome of Cordycepin Binding |

| High (~70 nM) | High | Neuroprotection, sedation, antinociception. | |

| High (~150 nM) | High | Anti-inflammatory, vasodilation. | |

| Low (~5100 nM) | Moderate/High | Immunomodulation (distinct from Adenosine). | |

| Low (~6500 nM) | High (Agonist) | Induction of Apoptosis (Cancer specificity), anti-inflammatory. |

Critical Insight: Unlike Adenosine, which requires micromolar concentrations to activate

receptors, Cordycepin activatesat much lower physiological concentrations. This high affinity for is the structural basis for Cordycepin's potent anti-tumor activity (via Wnt/ -catenin pathway inhibition), a property largely absent in native Adenosine.

Poly(A) Polymerase (PAP): The Chain Terminator

This is the most distinct structural interaction. PAP adds the poly(A) tail to mRNA, a process requiring the 3'-OH of the terminal nucleotide to attack the

-

Mechanism: Cordycepin-5'-triphosphate (CoTP) binds to the PAP active site with high affinity.

-

Structural Consequence: Once incorporated, the lack of a 3'-OH prevents the formation of the next phosphodiester bond. The enzyme stalls, and the mRNA is prematurely terminated, leading to rapid degradation of the transcript.

Visualizing the Molecular Logic

The following diagram illustrates the divergent pathways dictated by the presence or absence of the 3'-hydroxyl group.

Figure 1: Mechanistic divergence of Adenosine and Cordycepin based on structural interactions with key biological targets.[2]

Experimental Methodologies: Validating Binding Affinity

To rigorously quantify the binding differences described above, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike Surface Plasmon Resonance (SPR), ITC measures the heat of binding directly, providing a complete thermodynamic profile (

Protocol: ITC Characterization of Cordycepin-ADA Binding

Objective: Determine the dissociation constant (

Prerequisites:

-

Instrument: MicroCal PEAQ-ITC or VP-ITC.[3]

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Must be identical for cell and syringe).

-

Ligand: Cordycepin (High purity, dissolved in buffer).

-

Macromolecule: Recombinant Human ADA (dialyzed into buffer).

Step-by-Step Workflow:

-

Sample Preparation (Critical):

-

Dialyze Human ADA against the assay buffer for 12 hours at 4°C.

-

Use the final dialysis buffer to dissolve the Cordycepin powder. This ensures a perfect buffer match, eliminating heat of dilution artifacts.

-

Concentrations:

-

Cell (ADA): 20

M. -

Syringe (Cordycepin): 200

M (10x concentration rule).

-

-

-

Degassing:

-

Degas both samples for 10 minutes to prevent bubble formation, which causes baseline noise.

-

-

Experimental Run Parameters:

-

Temperature: 25°C.

-

Stirring Speed: 750 rpm.

-

Injection Profile:

-

Injection 1: 0.4

L (Dummy injection to remove air gap). -

Injections 2–20: 2.0

L each. -

Spacing: 150 seconds between injections (allow signal to return to baseline).

-

-

-

Data Analysis:

-

Subtract the heat of dilution (control run: Cordycepin into buffer).

-

Fit the integrated heat peaks to a One-Set-of-Sites model.

-

Expected Result: An exothermic binding curve.[3] Compare the calculated

to Adenosine (expect

-

References

-

Adenosine Receptor Signaling in Neurodegeneration Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Interactions Between Adenosine Receptors and Cordycepin Source: Fortune Journals URL:[Link]

-

Structural Basis for Substrate Specificity of Adenosine Deaminase Source: RCSB Protein Data Bank / PubMed URL:[Link]

-

Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Cordycepin: A Bioactive Metabolite and Polyadenylation Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Cordycepin's Impact on Circadian Rhythm Gene Expression: A Technical Guide for Researchers

Abstract: The intricate machinery of the circadian clock governs a vast array of physiological processes, and its disruption is increasingly linked to various pathologies. Cordycepin, a bioactive nucleoside analogue derived from Cordyceps species, has garnered significant attention for its therapeutic potential, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the impact of cordycepin on circadian rhythm gene expression. We will delve into the core mechanisms of cordycepin's action, present a validated experimental workflow using in vitro models, and provide detailed, step-by-step protocols for robust and reproducible analysis. The overarching goal is to equip researchers with the necessary tools to elucidate the chronobiological effects of cordycepin, thereby paving the way for novel therapeutic strategies that harness the power of the circadian clock.

Introduction: The Intersection of Cordycepin and Chronobiology

The Endogenous Circadian Clock: A Master Regulator of Physiology

The circadian clock is an endogenous, self-sustaining timekeeping system that generates approximately 24-hour rhythms in nearly all living organisms.[3] In mammals, a master clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus orchestrates peripheral clocks present in virtually every cell and tissue.[4] This hierarchical system ensures the temporal coordination of diverse physiological processes, including sleep-wake cycles, hormone secretion, metabolism, and immune responses. At the molecular level, the circadian clock is driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes: BMAL1, CLOCK, Period (PER1/2/3), and Cryptochrome (CRY1/2).[5] The heterodimeric complex of BMAL1 and CLOCK proteins activates the transcription of PER and CRY genes.[6] The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of BMAL1/CLOCK, thereby repressing their own transcription and completing the negative feedback loop.[5]

Cordycepin (3'-deoxyadenosine): A Bioactive Nucleoside Analogue with Therapeutic Potential

Cordycepin, or 3'-deoxyadenosine, is a derivative of the nucleoside adenosine and a major bioactive component of the fungus Cordyceps militaris.[7] It has been a staple in traditional Asian medicine for centuries, valued for its wide range of therapeutic properties.[8] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these effects, which include anti-cancer, anti-inflammatory, and immunomodulatory activities.[9] Cordycepin's structural similarity to adenosine allows it to interfere with various cellular processes, making it a molecule of significant interest for drug development.[10]

Rationale for Investigation: Why Cordycepin's Effects on Circadian Rhythms Matter

The intersection of cordycepin's known biological activities and the pervasive influence of the circadian clock presents a compelling area of research. Given that the circadian clock regulates key cellular processes that are also targeted by cordycepin, such as transcription, metabolism, and inflammation, it is plausible that cordycepin exerts some of its therapeutic effects through modulation of the circadian system. Understanding this potential interplay is crucial for optimizing drug efficacy and minimizing off-target effects. This guide will provide a systematic approach to dissecting the impact of cordycepin on circadian gene expression, offering insights that could inform the development of novel chronotherapeutic strategies.

Core Mechanisms of Cordycepin Action Relevant to Gene Expression

Cordycepin's multifaceted effects on cellular physiology stem from its ability to interfere with fundamental molecular processes. For the purpose of this guide, we will focus on three primary mechanisms that are most relevant to its potential impact on gene expression and, by extension, the circadian clock.

Inhibition of Polyadenylation and its Consequences for mRNA Stability

One of the most well-characterized mechanisms of cordycepin is its role as a polyadenylation inhibitor.[1][11] During gene expression, a poly(A) tail is added to the 3' end of messenger RNA (mRNA) molecules, a crucial step for their stability, nuclear export, and translation. Cordycepin, being a 3'-deoxyadenosine analogue, lacks the 3'-hydroxyl group necessary for the extension of the poly(A) chain. Its incorporation leads to premature termination of polyadenylation, resulting in mRNAs with shorter or absent poly(A) tails.[12] This can lead to decreased mRNA stability and, consequently, reduced protein expression.[13] Given that the expression of core clock genes is tightly regulated at the transcriptional and post-transcriptional levels, interference with polyadenylation could significantly alter their rhythmic expression patterns.

Activation of AMP-activated Protein Kinase (AMPK) and its Metabolic Influence

Cordycepin is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[14] AMPK is activated when the cellular AMP:ATP ratio increases, signaling a state of low energy.[14] Once activated, AMPK initiates a cascade of events aimed at restoring energy homeostasis by promoting catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).[14] The link between AMPK and the circadian clock is well-established. AMPK can directly phosphorylate and regulate the stability and activity of core clock proteins, including CRY1 and PER2, thereby influencing the period and phase of circadian rhythms.[15][16]

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

Chronic inflammation is known to disrupt circadian rhythms, and cordycepin possesses potent anti-inflammatory properties.[17] A key signaling pathway in inflammation is mediated by the transcription factor nuclear factor-kappa B (NF-κB).[18] Cordycepin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[17] The NF-κB signaling pathway and the circadian clock are intricately linked, with evidence of reciprocal regulation.[5][19] For instance, NF-κB can directly interact with the core clock protein BMAL1, affecting its transcriptional activity.[5] By modulating NF-κB signaling, cordycepin may indirectly influence the expression of circadian genes.

Experimental Framework: A Validated Approach to Interrogating Cordycepin's Chronobiological Effects

To systematically investigate the impact of cordycepin on circadian gene expression, a robust and reproducible experimental framework is essential. This section outlines a validated approach using in vitro human cell lines.

Model System Selection and Rationale: In Vitro Human Cell Lines (e.g., U2OS, A549)

Human osteosarcoma (U2OS) and lung carcinoma (A549) cell lines are well-established models for studying the mammalian circadian clock in vitro.[3][20] These cell lines possess a functional and self-sustaining circadian oscillator that can be synchronized, making them ideal for time-course experiments.[21][22] U2OS cells, in particular, have been extensively used in high-throughput screens to identify clock-modulating compounds.[23] A549 cells are also a relevant model, especially when considering the potential application of cordycepin in lung-related pathologies.[24]

Step-by-Step Protocol: Cell Culture and Synchronization

-

Culture Medium: Culture U2OS or A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[25]

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.

Serum shock is a widely used and effective method for synchronizing the circadian clocks of cultured cells.[26][27]

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to grow to confluency.

-

Serum Starvation (Optional but Recommended): To enhance synchronization efficiency, replace the growth medium with serum-free DMEM and incubate for 24 hours.[28]

-

Serum Shock: Replace the serum-free medium with DMEM containing 50% FBS and incubate for 2 hours.

-

Return to Low Serum: After the 2-hour shock, replace the high-serum medium with low-serum DMEM (e.g., 1-2% FBS) or serum-free DMEM. This time point is designated as Zeitgeber Time 0 (ZT0).

-

Sample Collection: Collect samples (e.g., RNA, protein) at regular intervals (e.g., every 4 hours) over a 48-hour period for time-course analysis.

Experimental Design: Cordycepin Treatment and Time-Course Analysis

-

Dose-Response: Prior to the time-course experiment, perform a dose-response study to determine the optimal non-toxic concentration of cordycepin for your chosen cell line. This can be assessed using a standard cell viability assay (e.g., MTT or CCK-8).

-

Treatment: Following serum shock synchronization (at ZT0), add cordycepin at the predetermined optimal concentration to the culture medium.

-

Controls: Include a vehicle control group (e.g., cells treated with the solvent used to dissolve cordycepin, such as DMSO) to account for any effects of the solvent.

-

Time-Course Sampling: Collect samples from both the cordycepin-treated and vehicle control groups at regular intervals (e.g., every 4 hours) for at least 48 hours to capture at least two full circadian cycles.

Workflow Diagram

Caption: Experimental workflow for investigating cordycepin's impact on circadian gene expression.

High-Resolution Gene Expression Analysis: Unveiling the Transcriptional Impact

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and reliable method for quantifying changes in gene expression.[29] This section provides a detailed protocol for analyzing the expression of core clock genes.

Step-by-Step Protocol: RNA Extraction and Quantitative PCR (qPCR)

-

Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the culture plate using a TRIzol-based reagent.[30]

-

Phase Separation: Add chloroform to the lysate, vortex vigorously, and centrifuge to separate the aqueous (RNA-containing) and organic phases.[30]

-

Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.[30]

-

Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers. Follow the manufacturer's protocol for the chosen reverse transcription kit.

-

Primer Design: Design or obtain validated qPCR primers for the core clock genes of interest. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[31] Key parameters include a length of 18-30 bases and a GC content of 35-65%.[31]

-

Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Housekeeping Genes: Include at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0) for normalization of gene expression data.

Data Analysis and Interpretation: Quantifying Changes in Gene Expression Rhythms

-

Relative Quantification: Calculate the relative expression of each target gene using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.

-

Rhythmicity Analysis: Analyze the time-course data for rhythmicity using software packages such as JTK_CYCLE or CircWave to determine the period, phase, and amplitude of gene expression.

-

Statistical Analysis: Compare the rhythm parameters (period, phase, amplitude) between the cordycepin-treated and vehicle control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Expected Outcomes and Potential Pitfalls

-

Expected Outcomes: Cordycepin treatment may lead to changes in the period (lengthening or shortening), phase (advancing or delaying), or amplitude (increasing or decreasing) of core clock gene expression.

-

Potential Pitfalls:

-

Poor cell synchronization can lead to noisy and uninterpretable data.

-

RNA degradation can affect the accuracy of qPCR results.

-

Inappropriate selection of housekeeping genes can lead to erroneous normalization.

-

Probing the Upstream Signaling Cascades: Mechanistic Insights

To understand the mechanisms by which cordycepin influences circadian gene expression, it is crucial to investigate its effects on upstream signaling pathways. Western blotting is a powerful technique for detecting and quantifying changes in protein expression and phosphorylation status.

Step-by-Step Protocol: Western Blotting for Key Signaling Proteins

-

Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli buffer and boil to denature the proteins.[32]

-

Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated AMPK (p-AMPK), total AMPK, p-p65 NF-κB, total p65 NF-κB).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Pathway Analysis Diagram

Sources

- 1. The effect of the polyadenylation inhibitor Cordycepin on MCF-7 cells - Nottingham ePrints [eprints.nottingham.ac.uk]

- 2. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of circadian rhythms by clock protein nuclear bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signalling is involved in immune-modulation, but not basal functioning, of the mouse suprachiasmatic circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB modifies the mammalian circadian clock through interaction with the core clock protein BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular crosstalk between circadian clock and cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cordycepin Increases Nonrapid Eye Movement Sleep via Adenosine Receptors in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. joywinnatural.com [joywinnatural.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Cordycepin: a bioactive metabolite with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. AMPK Regulates Circadian Rhythms in a Tissue- and Isoform-Specific Manner | PLOS One [journals.plos.org]

- 16. scienceopen.com [scienceopen.com]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Circadian Rhythms and Lung Cancer in the Context of Aging: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]

- 26. uu.diva-portal.org [uu.diva-portal.org]

- 27. researchgate.net [researchgate.net]

- 28. bitesizebio.com [bitesizebio.com]

- 29. Circadian expression of clock genes and clock-controlled genes in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. stackscientific.nd.edu [stackscientific.nd.edu]

- 31. idtdna.com [idtdna.com]

- 32. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Protocols for Cordycepin Extraction from Cordyceps militaris

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the extraction of cordyceepin, a key bioactive nucleoside analogue, from the medicinal mushroom Cordyceps militaris. Moving beyond a simple recitation of steps, this application note delves into the scientific principles underpinning various extraction methodologies, offering optimized protocols for solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Each protocol is designed to be a self-validating system, with explanations for critical parameters to empower researchers in adapting these methods to their specific laboratory contexts. This guide is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility, culminating in a high-purity cordycepin extract suitable for downstream applications in research and drug development.

Introduction: The Significance of Cordycepin from Cordyceps militaris

Cordyceps militaris, a vibrant orange entomopathogenic fungus, has been a staple in traditional Asian medicine for centuries. Its therapeutic value is largely attributed to a rich profile of bioactive compounds, with cordycepin (3'-deoxyadenosine) being one of the most pharmacologically significant. Cordycepin exhibits a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, immunomodulatory, and antiviral effects. Consequently, the efficient extraction of high-purity cordycepin is a critical first step for its study and potential therapeutic application.

While chemical synthesis of cordycepin is possible, it often involves complex procedures and results in low yields.[1] Therefore, extraction from the fruiting bodies or mycelia of C. militaris remains the primary and most viable source of this valuable compound.[1] This application note will explore and compare several optimized protocols to maximize the yield and purity of cordycepin.

Foundational Principles of Cordycepin Extraction

The choice of extraction methodology is paramount and is dictated by factors such as desired yield, purity, processing time, and environmental impact. Conventional methods like Soxhlet and reflux extraction, while effective, are often time-consuming and require large volumes of solvents.[1][2] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages by enhancing extraction efficiency and reducing extraction time and solvent consumption.[1][2]

The fundamental principle of solid-liquid extraction of cordycepin from C. militaris involves the use of a solvent to dissolve the target molecule from the fungal matrix. The efficiency of this process is influenced by several key parameters:

-

Solvent Type and Concentration: The polarity of the solvent must be optimized to selectively dissolve cordycepin while minimizing the co-extraction of impurities. Ethanol and methanol, often in aqueous solutions, are commonly employed.

-

Temperature: Higher temperatures generally increase the solubility of cordycepin and the diffusion rate of the solvent into the fungal material. However, excessively high temperatures can lead to the degradation of thermolabile compounds.

-

Extraction Time: Sufficient time is required for the solvent to penetrate the sample matrix and dissolve the cordycepin.

-

Solid-to-Liquid Ratio: A higher ratio of solvent to solid material can enhance the concentration gradient, driving the extraction process.

-

Particle Size: Grinding the dried C. militaris into a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.

Optimized Extraction Protocols

This section details step-by-step protocols for three distinct and effective cordycepin extraction methods. The rationale behind key steps is provided to facilitate a deeper understanding and potential for further optimization.

Protocol 1: Optimized Solvent Extraction

This protocol outlines a conventional yet optimized solvent extraction method that serves as a reliable baseline.

Principle: This method relies on the diffusion of a solvent into the solid matrix of C. militaris to dissolve cordycepin. Optimization of solvent composition and temperature is key to maximizing yield.

Step-by-Step Protocol:

-

Sample Preparation: Dry the fruiting bodies or mycelia of C. militaris at 50-60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Degreasing (Optional but Recommended): To remove lipids that can interfere with subsequent purification steps, pre-extract the powdered sample with petroleum ether.[3] Mix the powder with petroleum ether (1:2 w/v) and stir for 24-48 hours at room temperature.[3] Filter and air-dry the powder.[3]

-

Extraction:

-

Suspend the powdered C. militaris in 80% ethanol at a solid-to-liquid ratio of 1:15 to 1:20 (g/mL).[3]

-

Maintain the extraction at 30°C for 2 hours with continuous stirring.[3]

-

Alternatively, for fruiting bodies, extraction with 100% ethanol has been shown to yield high cordycepin content, while 60% ethanol is effective for mycelium.[4]

-

-

Filtration and Concentration:

-

Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).

-

Repeat the extraction process on the residue twice more to ensure complete recovery.[3]

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until no alcohol smell remains.[3]

-

-

Crude Extract Preparation:

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls of the fungus generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration and mass transfer, leading to a more efficient extraction in a shorter time.[1][2]

Step-by-Step Protocol:

-

Sample Preparation: Prepare the dried and powdered C. militaris as described in Protocol 1.

-

Extraction:

-

Post-Extraction Processing: Follow steps 4 and 5 from Protocol 1 for filtration, concentration, and crude extract preparation.

Protocol 3: Microwave-Assisted Extraction (MAE)

Principle: MAE employs microwave energy to heat the solvent and the sample. The polar molecules within the solvent and the moisture inside the fungal cells absorb microwave energy, leading to rapid localized heating and an increase in internal pressure. This pressure ruptures the cell walls, facilitating the release of intracellular contents, including cordycepin, into the solvent.

Step-by-Step Protocol:

-

Sample Preparation: Prepare the dried and powdered C. militaris as described in Protocol 1.

-

Extraction:

-

Post-Extraction Processing: Follow steps 4 and 5 from Protocol 1 for filtration, concentration, and crude extract preparation.

Comparative Analysis of Extraction Protocols

To aid in the selection of the most appropriate method, the following table summarizes the key parameters and performance of the described protocols.

| Parameter | Optimized Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Principle | Diffusion | Acoustic Cavitation | Dielectric Heating |

| Solvent | 80% Ethanol | 50% Ethanol[1][2] | Water:Ethanol (1:3)[5] |

| Temperature | 30°C[3] | 65°C[1][2] | Rapid heating due to microwaves |

| Time | 2 hours (repeated)[3] | 60 minutes[1][2] | 3 minutes[5] |

| Yield | Good | High (up to 86.98%)[1][6][7] | High (reported to be better than UAE)[5] |

| Advantages | Simple setup, low equipment cost | Shorter time, reduced solvent use[1] | Very short time, high efficiency[5] |